N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a thieno[3,2-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The trifluoromethyl group and the carbohydrazide moiety further enhance its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide typically involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: The thieno[3,2-b]pyridine core can be synthesized through the cyclization of 2-thioxopyridine-3-carbonitrile intermediates.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety is typically introduced through the reaction of the thieno[3,2-b]pyridine derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,2-b]pyridine derivatives.
Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target microbial enzymes or proteins, disrupting their function and leading to antimicrobial effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed that the compound interferes with essential biochemical processes in microbial cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the sulfur atom.
Thiophene Derivatives: Compounds with a thiophene ring system, which is a simpler structure compared to thieno[3,2-b]pyridine.
Uniqueness
N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide is unique due to the presence of the trifluoromethyl group and the carbohydrazide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8F3N3O2S |
---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O2S/c1-5(18)16-17-10(19)6-4-8-7(2-3-20-8)15-9(6)11(12,13)14/h2-4H,1H3,(H,16,18)(H,17,19) |
InChI Key |
JWIZYSKKQNIURY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC2=C(C=CS2)N=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.